molecular formula C15H22O3 B14838993 1-Cyclopropoxy-2,4-diisopropoxybenzene

1-Cyclopropoxy-2,4-diisopropoxybenzene

Cat. No.: B14838993
M. Wt: 250.33 g/mol
InChI Key: QJIHGFJTDISFLK-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2,4-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a cyclopropoxy group and two isopropoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Cyclopropoxy-2,4-diisopropoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with cyclopropyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropoxy-2,4-diisopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropoxy-2,4-diisopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-2,4-diisopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may play a role in binding to these targets, influencing the compound’s activity. The pathways involved can include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-Cyclopropoxy-2,4-diisopropoxybenzene include:

    1,4-Diisopropoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.

    1-Cyclopropoxy-2,4-dimethoxybenzene: Contains methoxy groups instead of isopropoxy groups, which can affect its reactivity and interactions.

    1-Cyclopropoxy-2,4-dihydroxybenzene:

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-cyclopropyloxy-2,4-di(propan-2-yloxy)benzene

InChI

InChI=1S/C15H22O3/c1-10(2)16-13-7-8-14(18-12-5-6-12)15(9-13)17-11(3)4/h7-12H,5-6H2,1-4H3

InChI Key

QJIHGFJTDISFLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC2CC2)OC(C)C

Origin of Product

United States

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